
6-(4-Tert-butoxycarbonylpiperazin-1-YL)pyridine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Tert-butoxycarbonylpiperazin-1-YL)pyridine-2-carboxylic acid is a chemical compound with the molecular formula C15H21N3O4 It is a derivative of pyridinecarboxylic acid and contains a piperazine ring substituted with a tert-butoxycarbonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Tert-butoxycarbonylpiperazin-1-YL)pyridine-2-carboxylic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is formed by reacting a suitable amine with a dihaloalkane under basic conditions.
Introduction of the Tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced by reacting the piperazine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Coupling with Pyridinecarboxylic Acid: The final step involves coupling the tert-butoxycarbonyl-protected piperazine with pyridine-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
6-(4-Tert-butoxycarbonylpiperazin-1-YL)pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
科学研究应用
6-(4-Tert-butoxycarbonylpiperazin-1-YL)pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 6-(4-Tert-butoxycarbonylpiperazin-1-YL)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The tert-butoxycarbonyl group can be cleaved under physiological conditions, releasing the active piperazine derivative, which can then interact with its target.
相似化合物的比较
Similar Compounds
6-(4-Tert-butoxycarbonylpiperazin-1-YL)pyridine-3-carboxylic acid: Similar structure but with the carboxylic acid group at the 3-position.
4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid: Contains a benzoic acid moiety instead of a pyridine ring.
6-[4-(tert-Butoxycarbonyl)-piperazin-1-yl]-nicotinic acid: Similar structure but with a nicotinic acid moiety.
Uniqueness
6-(4-Tert-butoxycarbonylpiperazin-1-YL)pyridine-2-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring and the presence of the tert-butoxycarbonyl-protected piperazine. This unique structure imparts specific chemical and biological properties, making it valuable for various research applications.
属性
分子式 |
C15H21N3O4 |
|---|---|
分子量 |
307.34 g/mol |
IUPAC 名称 |
6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C15H21N3O4/c1-15(2,3)22-14(21)18-9-7-17(8-10-18)12-6-4-5-11(16-12)13(19)20/h4-6H,7-10H2,1-3H3,(H,19,20) |
InChI 键 |
CGPUDWHZCMFNJG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


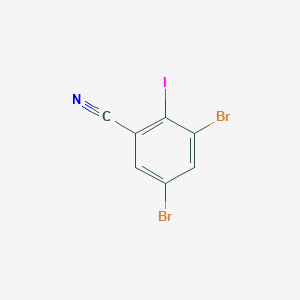
![Tert-butyl 6,6-dimethyl-7-oxo-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13910383.png)
![(3R)-3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol](/img/structure/B13910385.png)
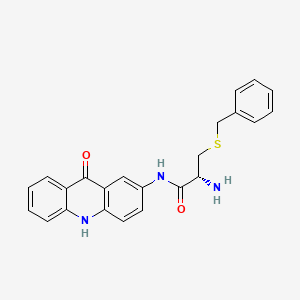
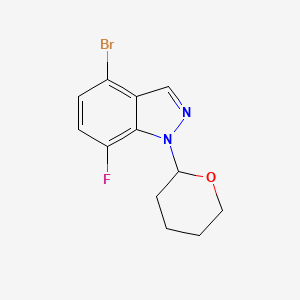
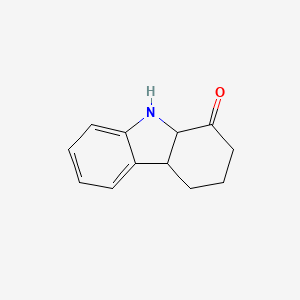
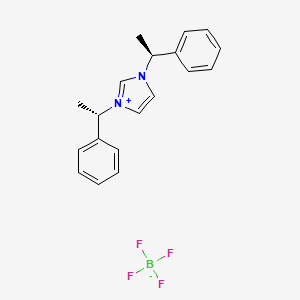
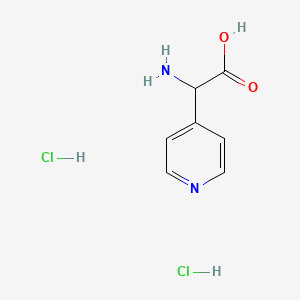
![1-Bromo-3-[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B13910441.png)





